4-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine
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Description
4-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C18H26N6S and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.19396603 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target . This can result in a wide range of biological effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways . These include pathways involved in inflammation, pain perception, microbial infection, and cancer, among others . The downstream effects of these interactions can vary widely, depending on the specific pathway and the nature of the interaction .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . The specific ADME properties of this compound would likely depend on a variety of factors, including its chemical structure and the route of administration .
Result of Action
Thiazole derivatives are known to have a wide range of biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would likely depend on its targets and the nature of its interactions with these targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
2-methyl-4-[[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6S/c1-14-11-17(21-18(19-14)24-5-3-4-6-24)23-9-7-22(8-10-23)12-16-13-25-15(2)20-16/h11,13H,3-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPKBUQTWWFIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC4=CSC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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